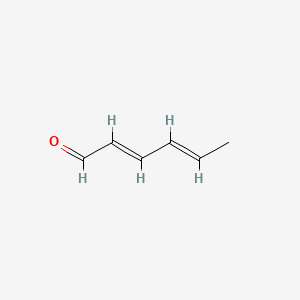

2,4-Hexadienal

Descripción

Propiedades

IUPAC Name |

(2E,4E)-hexa-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-3-4-5-6-7/h2-6H,1H3/b3-2+,5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATOPAZDIZEVQF-MQQKCMAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025391 | |

| Record name | (2E,4E)-2,4-Hexadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [MSDSonline], Yellow liquid; powerful but sweet-green aroma, in dilution pleasant citrusy green | |

| Record name | 2,4-Hexadienal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3017 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (E,E)-2,4-Hexadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1166/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

174 °C; 76 °C @ 30 mm Hg | |

| Record name | 2,4-HEXADIENAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 8.1X10+3 mg/L @ 25 °C /Estimated/, Slightly soluble in water; miscible in oils, soluble (in ethanol) | |

| Record name | 2,4-HEXADIENAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (E,E)-2,4-Hexadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1166/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.898 @ 20 °C, 0.896-0.902 (20°) | |

| Record name | 2,4-HEXADIENAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (E,E)-2,4-Hexadienal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1166/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

4.81 [mmHg], 4.8 mm Hg @ 25 °C /Estimated/ | |

| Record name | 2,4-Hexadienal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3017 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-HEXADIENAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

142-83-6, 73506-81-7, 80466-34-8 | |

| Record name | Sorbaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Hexadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadienal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073506817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Hexadienal, (2E,4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E,4E)-2,4-Hexadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexa-2,4-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Hexadienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SORBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/878K4I6N7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-HEXADIENAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to (E,E)-2,4-Hexadienal: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,E)-2,4-Hexadienal, a reactive α,β-unsaturated aldehyde, is a molecule of significant interest across various scientific disciplines, including food science, toxicology, and pharmaceutical development. It is a naturally occurring compound found in a variety of foods and is also formed during the oxidation of polyunsaturated fatty acids.[1] Its distinct chemical structure, characterized by a conjugated double bond system and an aldehyde functional group, imparts both its characteristic sensory properties and its notable biological reactivity. This technical guide provides a comprehensive overview of the chemical and physical properties of (E,E)-2,4-Hexadienal, detailed experimental protocols for its analysis, and insights into its biological interactions, tailored for a scientific audience.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of (E,E)-2,4-Hexadienal, providing a ready reference for laboratory and research applications.

Table 1: General Chemical Properties of (E,E)-2,4-Hexadienal

| Property | Value |

| Chemical Name | (2E,4E)-hexa-2,4-dienal |

| Synonyms | Sorbaldehyde, Sorbic aldehyde, trans,trans-2,4-Hexadienal |

| CAS Number | 142-83-6 |

| Molecular Formula | C₆H₈O |

| Molecular Weight | 96.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Sweet, green, spicy, floral, citrus-like |

Table 2: Physical Properties of (E,E)-2,4-Hexadienal

| Property | Value | Reference |

| Melting Point | -16.5 °C | [2][3] |

| Boiling Point | 174 °C (at 760 mmHg); 69 °C (at 20 mmHg) | [1][2] |

| Density | 0.895 g/mL at 20 °C; 0.871 g/mL at 25 °C | [2][4] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and oils | [2][5] |

| Refractive Index (n²⁰/D) | 1.541 | [2] |

| Vapor Pressure | 2.97 mmHg at 25 °C | [6] |

| Flash Point | 54.4 °C (130.0 °F) | [6][7] |

| logP (Octanol/Water Partition Coefficient) | 1.06 - 1.37 (estimated) | [2][7] |

| Stability | Stable under normal conditions. Combustible. Air sensitive. | [2][8] |

| Incompatibilities | Strong reducing agents, strong bases, strong oxidizing agents | [2][8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quantification of (E,E)-2,4-Hexadienal. The following section outlines representative experimental protocols for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of (E,E)-2,4-Hexadienal.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of (E,E)-2,4-Hexadienal in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A 400 or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse program.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase the resulting spectrum and calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Expected Spectral Data:

-

¹H NMR (CDCl₃): The spectrum will show characteristic signals for the aldehydic proton (around 9.5 ppm), the vinylic protons (between 6.0 and 7.5 ppm) with specific coupling constants defining the (E,E) stereochemistry, and the methyl group protons (around 1.9 ppm).

-

¹³C NMR (CDCl₃): The spectrum will display signals for the carbonyl carbon (around 193 ppm), the four sp² hybridized carbons of the diene system (in the range of 128-153 ppm), and the methyl carbon (around 18 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify (E,E)-2,4-Hexadienal in complex mixtures, such as food matrices or biological samples.

Methodology:

-

Sample Preparation (with Derivatization):

-

For aqueous samples, utilize headspace solid-phase microextraction (HS-SPME) with on-fiber derivatization.

-

Expose a SPME fiber (e.g., PDMS/DVB) to the headspace of the sample vial.

-

Derivatize the aldehyde by exposing the fiber to a solution of a derivatizing agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). This enhances volatility and detection sensitivity.

-

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-350.

-

-

Data Analysis: Identify (E,E)-2,4-Hexadienal by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum will show a molecular ion peak (M⁺) at m/z 96, along with characteristic fragment ions.

Synthesis and Biological Interactions

Synthesis Pathway

A common laboratory synthesis of (E,E)-2,4-Hexadienal involves the condensation of acetaldehyde. This reaction provides a straightforward route to this valuable compound.

Caption: A simplified workflow for the synthesis of (E,E)-2,4-Hexadienal.

Biological Significance and Signaling Pathways

(E,E)-2,4-Hexadienal is known to exhibit biological activity, primarily due to its electrophilic nature as an α,β-unsaturated aldehyde. This reactivity allows it to interact with cellular nucleophiles, such as proteins and DNA, leading to various cellular responses.

One of the key mechanisms of its toxicity involves the depletion of intracellular glutathione (B108866) (GSH), a major antioxidant. The reaction of (E,E)-2,4-Hexadienal with GSH leads to oxidative stress, which can trigger downstream signaling cascades.

Furthermore, α,β-unsaturated aldehydes are known to activate the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of cellular stress responses, including apoptosis and inflammation. While the specific pathway for (E,E)-2,4-Hexadienal is a subject of ongoing research, the general mechanism for related aldehydes provides a valuable model.

Caption: A proposed mechanism for the cellular toxicity of (E,E)-2,4-Hexadienal.

Experimental Workflow Example

The following diagram illustrates a typical experimental workflow for investigating the cellular effects of (E,E)-2,4-Hexadienal.

Caption: A representative workflow for studying the biological impact of (E,E)-2,4-Hexadienal.

Conclusion

(E,E)-2,4-Hexadienal is a multifaceted molecule with important implications in both basic and applied sciences. A thorough understanding of its chemical and physical properties, coupled with robust analytical methodologies, is essential for researchers and professionals working in areas from flavor chemistry to drug development and toxicology. The information presented in this guide serves as a foundational resource to facilitate further investigation into the properties and biological activities of this intriguing aldehyde.

References

- 1. 2,4-Hexadienal, (E,E)- [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. Signaling pathways involved in phase II gene induction by alpha, beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, (E,E)- (CAS 142-83-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. alpha,beta-Unsaturated aldehydes contained in cigarette smoke elicit IL-8 release in pulmonary cells through mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound, (E,E)- [webbook.nist.gov]

An In-depth Technical Guide to the Stereoisomers of 2,4-Hexadienal and Their Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 2,4-hexadienal (B92074), detailing their synthesis, separation, and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, analytical chemistry, and drug development, where the precise identification and control of stereoisomerism are critical.

Introduction to this compound Stereoisomers

This compound is a conjugated aldehyde with the chemical formula C₆H₈O. Due to the presence of two carbon-carbon double bonds at positions 2 and 4, it can exist as four distinct geometric stereoisomers: (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z). The arrangement of substituents around these double bonds significantly influences the molecule's physical, chemical, and biological properties. The (2E,4E)-isomer is the most common and thermodynamically stable.[1] These compounds are of interest in various fields, including flavor and fragrance chemistry, as well as intermediates in organic synthesis.[2]

The four stereoisomers of this compound are:

-

(2E,4E)-2,4-Hexadienal: Both double bonds have the trans (E) configuration.

-

(2E,4Z)-2,4-Hexadienal: The C2-C3 double bond is trans (E) and the C4-C5 double bond is cis (Z).

-

(2Z,4E)-2,4-Hexadienal: The C2-C3 double bond is cis (Z) and the C4-C5 double bond is trans (E).

-

(2Z,4Z)-2,4-Hexadienal: Both double bonds have the cis (Z) configuration.

Synthesis of this compound Stereoisomers

The synthesis of specific this compound stereoisomers requires careful selection of reagents and reaction conditions to control the geometry of the double bonds.

Synthesis of (2E,4E)-2,4-Hexadienal

The most common method for the synthesis of (2E,4E)-2,4-hexadienal is the aldol (B89426) condensation of crotonaldehyde (B89634) with acetaldehyde (B116499).[2]

Experimental Protocol:

-

Reaction Setup: A reaction flask equipped with a stirrer, reflux condenser, and dropping funnel is charged with pyridine, which acts as a basic catalyst.

-

Reagent Addition: A mixture of crotonaldehyde and acetaldehyde is slowly added to the heated pyridine.

-

Reaction Conditions: The reaction mixture is maintained at a temperature of 85-90°C with continuous stirring.[2]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and subjected to a suitable work-up procedure, which may include extraction and washing. The crude product is then purified by fractional distillation under reduced pressure to yield (2E,4E)-2,4-hexadienal.

Caption: Synthesis of (2E,4E)-2,4-Hexadienal.

Stereoselective Synthesis of other Isomers

The stereoselective synthesis of the (2E,4Z), (2Z,4E), and (2Z,4Z) isomers is more challenging and often involves multi-step procedures. Wittig-type reactions are commonly employed to control the geometry of the newly formed double bond.

General Wittig Reaction Workflow:

-

Ylide Preparation: A phosphonium (B103445) salt is deprotonated with a strong base to form the corresponding phosphorus ylide.

-

Reaction with Carbonyl: The ylide is then reacted with an appropriate aldehyde or ketone. The choice of ylide (stabilized or non-stabilized) and reaction conditions (e.g., solvent, presence of salts) can influence the stereochemical outcome (E or Z).

-

Product Formation: The reaction yields the desired alkene and a phosphine (B1218219) oxide byproduct.

For instance, to synthesize the (2E,4Z) isomer, one could potentially use a (Z)-configured C4-phosphonium ylide and react it with glyoxal (B1671930) or a related C2-aldehyde synthon. The synthesis of (2Z,4E) and (2Z,4Z) isomers would require different combinations of stereochemically defined synthons.

Separation and Purification

A mixture of this compound stereoisomers can be separated using chromatographic techniques.

Gas Chromatography (GC)

Gas chromatography is a powerful tool for the separation of volatile compounds like the this compound isomers. The choice of the stationary phase is crucial for achieving good resolution. Polar columns, such as those with cyanopropyl or polyethylene (B3416737) glycol phases, are often effective in separating geometric isomers.

Experimental Protocol (General):

-

Injection: A small volume of the isomer mixture is injected into the GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium, nitrogen) through a capillary column. The separation is based on the differential partitioning of the isomers between the mobile gas phase and the stationary phase coated on the column wall.

-

Detection: As the separated isomers elute from the column, they are detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS).

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a suitable technique for isolating larger quantities of each stereoisomer for further characterization and use.[3][4] Normal-phase chromatography, using a polar stationary phase (e.g., silica (B1680970) or cyano-propyl) and a non-polar mobile phase, is often effective for separating geometric isomers.[5]

Experimental Protocol (General):

-

Column: A preparative-scale HPLC column packed with a suitable stationary phase (e.g., cyanopropyl-bonded silica) is used.[5]

-

Mobile Phase: A mixture of non-polar and moderately polar solvents, such as hexane (B92381) and isopropanol, is employed as the mobile phase. The exact composition is optimized to achieve the best separation.[5]

-

Injection: A concentrated solution of the isomer mixture is injected onto the column.

-

Elution and Fraction Collection: The mobile phase is pumped through the column, and the eluent is monitored by a UV detector. Fractions corresponding to each separated isomer peak are collected.

-

Solvent Removal: The solvent from the collected fractions is removed under reduced pressure to yield the purified isomers.

References

- 1. (2Z,4Z)-2,4-Hexadiene | C6H10 | CID 5326156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E,E)-2,4-Hexadienal synthesis - chemicalbook [chemicalbook.com]

- 3. (2Z,4Z)-hexa-2,4-dien-1-ol | C6H10O | CID 12292647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. warwick.ac.uk [warwick.ac.uk]

- 5. lib3.dss.go.th [lib3.dss.go.th]

Formation of 2,4-Hexadienal from polyunsaturated fatty acids

An In-depth Technical Guide on the Formation of 2,4-Hexadienal (B92074) from Polyunsaturated Fatty Acids

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an α,β-unsaturated aldehyde that arises from the oxidative degradation of polyunsaturated fatty acids (PUFAs).[1] It is recognized as a volatile flavor and aroma component in many foods, often forming during cooking or storage as a result of lipid auto-oxidation.[1] However, beyond its sensory characteristics, this compound and related lipid peroxidation products are highly reactive molecules. Their potential for cytotoxicity and mutagenicity makes understanding their formation pathways critical, particularly in the pharmaceutical sciences. The presence of PUFAs in drug formulations or their role in disease-related oxidative stress can lead to the generation of such aldehydes, impacting product stability, safety, and biological activity.

This technical guide provides a detailed overview of the chemical mechanisms underlying the formation of this compound from PUFAs, with a primary focus on linoleic acid as the principal precursor. It includes detailed experimental methodologies for inducing and quantifying aldehyde formation and discusses the implications of this process for drug development.

Chemical Formation Pathway: Autoxidation of Linoleic Acid

The formation of this compound is a result of lipid peroxidation, a free-radical-mediated chain reaction. The process is classically divided into three phases: initiation, propagation, and termination. Linoleic acid, an omega-6 PUFA, is a major substrate for this reaction due to the presence of a doubly allylic methylene (B1212753) group (-CH2-) between its double bonds, which contains highly reactive hydrogen atoms.[2]

2.1 Initiation The process begins when an initiator, such as a reactive oxygen species (ROS), light, or heat, abstracts a hydrogen atom from the C-11 position of linoleic acid. This creates a pentadienyl radical, which is stabilized by resonance across five carbon atoms.

2.2 Propagation The lipid radical rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from another PUFA molecule, creating a lipid hydroperoxide and a new lipid radical, thus propagating the chain reaction.[2] For linoleic acid, this process primarily yields two positional isomers of hydroperoxides: 13-hydroperoxyoctadecadienoic acid (13-HPODE) and 9-hydroperoxyoctadecadienoic acid (9-HPODE).[3]

2.3 Decomposition The formed lipid hydroperoxides are unstable and can decompose, particularly in the presence of transition metals like iron, to form alkoxyl radicals.[4] The subsequent cleavage (scission) of the carbon-carbon bonds in these radicals generates a variety of smaller, often volatile, secondary products, including aldehydes. The formation of this compound is attributed to the decomposition of the 9-hydroperoxide isomer. However, isomerization between the 9-HPODE and 13-HPODE isomers can occur, especially at elevated temperatures, meaning products typically associated with one isomer can arise from the other.[5]

Quantitative Data on Aldehyde Formation

| Factor | Condition | Effect on Aldehyde Formation | Precursor PUFA | Reference(s) |

| Temperature | Low Temperature | Favors formation of hexanal. | Linoleic Acid | [5] |

| High Temperature (e.g., 160-180°C) | Increases the relative yield of 2,4-decadienal. Promotes hydroperoxide isomerization, leading to a more complex mixture of products from a single isomer. | Linoleic Acid | [5][6] | |

| Catalysts | Transition Metals (e.g., Fe²⁺, Cu²⁺) | Accelerate the decomposition of hydroperoxides into alkoxyl radicals, thereby increasing the overall rate of aldehyde formation. | Linoleic Acid | [7] |

| Enzymes | Lipoxygenase (LOX) | Catalyzes the specific formation of hydroperoxide isomers. For example, soybean LOX primarily produces 13-HPODE, leading to a higher yield of hexanal. | Linoleic Acid | [8] |

| Oxygen Level | High O₂ partial pressure | Increases the rate of the propagation phase, leading to faster accumulation of hydroperoxides and subsequent aldehyde products. | PUFAs | [9] |

Experimental Protocols

This section provides a representative methodology for the induction of linoleic acid oxidation and the subsequent quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1 Protocol 1: Induction of Linoleic Acid Oxidation

This protocol describes a common method for inducing lipid peroxidation in a controlled laboratory setting using a chemical catalyst.

Materials:

-

Linoleic acid (≥99% purity)

-

Nonionic surfactant (e.g., Tween-20)

-

Phosphate (B84403) buffer (e.g., 0.2 M, pH 7.0)

-

Iron(II) sulfate (B86663) (FeSO₄) solution

-

Ascorbic acid solution

-

Nitrogen gas

Procedure:

-

Emulsion Preparation: Prepare an oil-in-water emulsion by mixing linoleic acid and Tween-20 (e.g., at a 10:1 ratio) in phosphate buffer. Homogenize the mixture using a high-speed blender or sonicator to create a stable emulsion.[7]

-

Deoxygenation: Sparge the emulsion with nitrogen gas for 15-30 minutes to remove dissolved oxygen and minimize uncontrolled autoxidation.

-

Initiation of Oxidation: Initiate the reaction by adding freshly prepared solutions of FeSO₄ and ascorbic acid to the emulsion to serve as a catalytic system.[7]

-

Incubation: Incubate the reaction mixture in a shaking water bath at a controlled temperature (e.g., 37°C) in the dark.[10]

-

Time-Course Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the emulsion for immediate analysis or stop the reaction by adding an antioxidant and a chelating agent (e.g., butylated hydroxytoluene (BHT) and EDTA) and store at -80°C.

4.2 Protocol 2: Quantification of this compound by GC-MS

Due to the low volatility and potential for thermal degradation of aldehydes, chemical derivatization is typically required prior to GC-MS analysis to enhance sensitivity and chromatographic performance.[11][12]

Materials:

-

Sample extract containing aldehydes

-

Internal standard (IS) (e.g., deuterated hexadecanal)

-

Derivatization agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)[11]

-

Solvents: Hexane (B92381), Dichloromethane, Pyridine (GC grade)

-

Anhydrous sodium sulfate

Procedure:

-

Extraction: Extract lipids and aldehydes from the sample aliquot using a suitable solvent system (e.g., Folch method with chloroform/methanol). Dry the organic phase under a stream of nitrogen.

-

Internal Standard Spiking: Add a known amount of the internal standard to the dried extract to correct for variations in extraction and derivatization efficiency.[12]

-

Derivatization: a. Prepare a 10 mg/mL solution of PFBHA in pyridine.[12] b. Add 50 µL of the PFBHA solution to the dried extract. c. Cap the vial tightly and heat at 60-70°C for 60 minutes to form PFBHA-oxime derivatives.[12]

-

Liquid-Liquid Extraction: After cooling, add hexane and ultrapure water to the vial. Vortex and centrifuge to separate the phases. The PFBHA-oxime derivatives will partition into the upper hexane layer.

-

Sample Preparation for GC-MS: Carefully transfer the hexane layer to a GC vial with a micro-insert.[12]

-

GC-MS Analysis:

-

Injector: Splitless mode, 250°C.

-

Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Mass Spectrometer: Operate in electron impact (EI) ionization mode. For high sensitivity and specificity, use Selected Ion Monitoring (SIM) mode, targeting the characteristic ions of the this compound-PFBHA derivative and the internal standard derivative.[13]

-

-

Quantification: Construct a calibration curve using standards of this compound treated with the same derivatization and extraction procedure. Calculate the concentration in samples based on the peak area ratio of the analyte to the internal standard.

Relevance and Implications in Drug Development

The formation of this compound and other reactive aldehydes from PUFAs has significant implications for the pharmaceutical industry. Toxicity is a primary reason for the attrition of drug candidates, making early identification of potential liabilities crucial.[8]

-

Formulation Stability: Many drug delivery systems, particularly lipid-based formulations like liposomes or lipid nanoparticles, contain unsaturated lipids that are susceptible to peroxidation. The generation of reactive aldehydes can compromise the chemical integrity of the active pharmaceutical ingredient (API), alter the physical characteristics of the formulation, and generate toxic impurities.

-

Oxidative Stress and Disease: In many pathological conditions, such as inflammation, neurodegenerative diseases, and cancer, elevated oxidative stress leads to increased lipid peroxidation in vivo.[3] APIs targeting these diseases may exist in a biological environment rich in lipid hydroperoxides and their degradation products. Understanding these pathways is essential for evaluating drug efficacy and potential off-target effects.

-

Toxicology and Safety Assessment: this compound and its analogues are cytotoxic.[14] Their ability to form adducts with proteins and DNA is a key mechanism of their toxicity. Therefore, assessing the potential for a new chemical entity to promote lipid peroxidation or the stability of a PUFA-containing drug product is a critical component of preclinical safety assessment.

References

- 1. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. Molecular Mechanism of Metal-independent Decomposition of Lipid Hydroperoxide 13-HPODE by Halogenated Quinoid Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of 2,4-decadienal in edible oils using reversed-phase liquid chromatography and its application as an alternative indicator of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The kinetics of the autoxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Mechanism of action of 2,4-Hexadienal in biological systems

An In-depth Technical Guide to the Mechanism of Action of 2,4-Hexadienal (B92074) in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly reactive α,β-unsaturated aldehyde that occurs naturally as a product of lipid peroxidation of polyunsaturated fatty acids and is also used as a food flavoring agent.[1][2][3] Its conjugated double bond system and aldehyde functional group make it a potent electrophile, capable of interacting with numerous biological macromolecules. This reactivity is the foundation of its mechanism of action, which encompasses cytotoxicity, genotoxicity, and the induction of oxidative stress. This document provides a comprehensive overview of the molecular mechanisms by which this compound exerts its biological effects, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core pathways involved.

Core Mechanisms of Action

The biological activity of this compound is primarily driven by its chemical structure, which facilitates covalent bond formation with cellular nucleophiles. This reactivity manifests through several interconnected mechanisms.

Michael Addition Reactions

As an α,β-unsaturated aldehyde, this compound is a classic Michael acceptor. It readily reacts with soft nucleophiles, such as the thiol groups of cysteine residues in proteins and glutathione (B108866) (GSH), and to a lesser extent, amine groups.[4] This non-enzymatic, covalent modification of macromolecules is a central tenet of its toxicity.

-

Protein Adduct Formation: this compound can form adducts with proteins, leading to protein cross-linking, enzyme inhibition, and disruption of cellular signaling.[2][5] For example, it can inhibit DNA repair enzymes like O6-methylguanine–DNA methyltransferase, which possess critical cysteine residues.[1][2]

-

Glutathione Depletion: The reaction with the cellular antioxidant glutathione is a critical event. This depletes the cell's primary defense against reactive oxygen species (ROS), leading to a state of oxidative stress.[1]

Genotoxicity and DNA Interaction

This compound is a direct-acting alkylating agent that can interact with DNA, leading to genotoxic effects.[1]

-

DNA Adduct Formation: It reacts with nucleophilic sites on DNA bases, particularly deoxyguanosine, to form covalent adducts.[1] In cell-free systems, it has been shown to form 1,N²-cyclic-deoxyguanosine and 7,8-cyclic-guanosine adducts.[1] In vivo, exposure has been linked to increased levels of crotonaldehyde–deoxyguanosine-2 adducts in the rat forestomach.[1]

-

DNA Strand Breaks: Studies have demonstrated that this compound can induce DNA strand breaks in various cell lines, including mouse leukemia cells and Chinese hamster lung fibroblasts.[1]

-

Mutagenicity: It has shown clear mutagenic activity in the Salmonella typhimurium reverse mutation assay (Ames test), particularly in strains TA100 and TA104, without the need for metabolic activation.[1][6]

Induction of Oxidative Stress

By depleting intracellular glutathione pools, this compound compromises the cell's antioxidant capacity. This imbalance results in the accumulation of ROS, leading to oxidative damage to lipids, proteins, and DNA.[1] A consequence of this is the formation of oxidative DNA lesions, such as 8-hydroxydeoxyguanosine, which further contributes to its genotoxicity.[1]

Cytotoxicity

The culmination of macromolecule damage and oxidative stress is cytotoxicity. This compound inhibits cell proliferation and can induce cell death.[1] Its cytotoxic effects have been attributed to several factors, including:

-

Membrane Damage: It can decrease the fluidity of cell membranes, leading to increased permeability.[1]

-

Metabolic Inhibition: It has been shown to inhibit oxidative metabolism in isolated hamster brown fat cells.[1]

Metabolism and Detoxification

Cells possess enzymatic pathways to detoxify reactive aldehydes like this compound.

-

Oxidation: Aldehyde dehydrogenases (ALDHs) are key enzymes that catalyze the oxidation of this compound to the less reactive 2,4-hexadienoic acid (sorbic acid).[1][7]

-

Reduction: Aldo-keto reductase (AKR) family enzymes can reduce the aldehyde group to a primary alcohol, forming 2,4-hexadien-1-ol.[1]

-

Glutathione Conjugation: Glutathione S-transferases (GSTs) can catalyze the conjugation of glutathione to this compound, facilitating its elimination.[7]

Data Presentation: Quantitative Effects

The following tables summarize quantitative data from various studies on the biological effects of this compound.

Table 1: Cytotoxicity of this compound

| Cell Line | Concentration | Effect | Reference |

| Murine Ascites Sarcoma BP8 | 0.01 mM | ~50% cytotoxicity | [1] |

| Murine Ascites Sarcoma BP8 | 0.1 mM & 1.0 mM | 100% cytotoxicity | [1] |

| Human Lung Fibroblasts | 25 mM (30 min) | 20% increase in membrane permeability | [1] |

| Hamster Brown Fat Cells | 0.1 mM | 20% inhibition of oxidative metabolism | [1] |

| Hamster Brown Fat Cells | 1.0 mM | 100% inhibition of oxidative metabolism | [1] |

Table 2: Genotoxicity of this compound

| Assay | Cell/Organism | Concentration | Result | Reference |

| S. typhimurium TA104 | Ames Test | 0.1–1.0 µmol | Dose-dependent mutagenic effect | [1] |

| S. typhimurium TA100 | Ames Test | 0.01–0.75 µL/plate | Clear mutagenic activity (+/- S9) | [1][6] |

| Chinese Hamster V79 Cells | Comet Assay (1 hr) | 100 µM | < 5% DNA damage; 20% GSH depletion | [1] |

| Chinese Hamster V79 Cells | Comet Assay (1 hr) | 300 µM | > 20% oxidative DNA breakage; 20% GSH depletion | [1] |

| Mouse Lymphoma L5178Y | Gene Mutation Assay | Not specified | Induced gene mutations (-S9) | [1] |

Table 3: Enzyme Interaction Data

| Enzyme | Organism/Tissue | Substrate/Effect | Value (K_m) | Reference |

| Aldo-keto reductase 1B10 | Human Small Intestine | Reduction of this compound | 96 µM | [1] |

Visualizations: Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental workflows associated with this compound.

References

- 1. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. webs.iiitd.edu.in [webs.iiitd.edu.in]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. NTP toxicology and carcinogensis Studies of this compound (89% trans,trans isomer, CAS No. 142-83-6; 11% cis,trans isomer) (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C6H8O | CID 637564 - PubChem [pubchem.ncbi.nlm.nih.gov]

Atmospheric Degradation and Photolysis of 2,4-Hexadienal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the atmospheric chemistry of 2,4-hexadienal (B92074), a volatile organic compound of interest due to its presence in various natural and anthropogenic sources. The guide details its atmospheric degradation pathways, including photolysis and reactions with major atmospheric oxidants, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Introduction

This compound, a conjugated unsaturated aldehyde, is released into the atmosphere from both biogenic and anthropogenic sources. Its chemical structure, featuring two conjugated double bonds and an aldehyde functional group, makes it susceptible to various atmospheric degradation processes. Understanding the kinetics and mechanisms of these reactions is crucial for accurately modeling its atmospheric lifetime, transport, and potential impact on air quality and secondary organic aerosol (SOA) formation. This guide summarizes the current scientific understanding of the atmospheric fate of this compound, with a focus on photolysis and reactions with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃).

Quantitative Data on Atmospheric Degradation

The atmospheric lifetime of this compound is primarily determined by its reactions with key atmospheric oxidants and its susceptibility to photolysis. The following tables summarize the experimentally determined and estimated kinetic parameters for these processes.

Table 1: Rate Constants for the Gas-Phase Reactions of E,E-2,4-Hexadienal with Atmospheric Oxidants at 298 K

| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

| OH radical | (1.05 ± 0.25) x 10⁻¹⁰[1] | ~2.6 hours |

| NO₃ radical | (1.8 ± 0.4) x 10⁻¹³ | ~20 minutes |

| O₃ | (1.52 ± 0.19) x 10⁻¹⁸ (for trans-2-hexenal) | ~1.8 days |

Atmospheric lifetimes are estimated based on typical atmospheric concentrations of the respective oxidants: [OH] = 2 x 10⁶ molecules cm⁻³, [NO₃] = 5 x 10⁸ molecules cm⁻³, and [O₃] = 7 x 10¹¹ molecules cm⁻³.

Table 2: Photolysis Data for E,E-2,4-Hexadienal

| Parameter | Value | Reference |

| Effective Quantum Yield for Photoisomerization | 0.23 ± 0.03 | [2][3] |

| Photolysis Rate relative to NO₂ (j/j(NO₂)) | (2.60 ± 0.26) x 10⁻² | [2][3] |

Experimental Protocols

The data presented in this guide are derived from various experimental techniques designed to simulate atmospheric conditions and probe the kinetics and mechanisms of gas-phase reactions.

Smog Chamber Studies

Many of the kinetic and product studies of this compound's atmospheric reactions are conducted in large-scale environmental simulation chambers, often referred to as smog chambers.

-

Chamber Design: These chambers are typically large (several cubic meters in volume) and constructed from inert materials like Teflon (FEP) film to minimize wall reactions. They are equipped with a light source (e.g., xenon arc lamps or natural sunlight) to simulate solar radiation.

-

Reactant Introduction: A known concentration of this compound is introduced into the chamber along with a specific oxidant (e.g., a precursor for OH radicals like methyl nitrite, or ozone). For relative rate studies, a reference compound with a well-known reaction rate constant is also added.

-

Monitoring: The concentrations of this compound, the reference compound, and reaction products are monitored over time using analytical instruments such as Fourier Transform Infrared (FTIR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: For relative rate experiments, the rate constant of the reaction of interest is determined by plotting the natural logarithm of the initial to the current concentration of this compound against the same for the reference compound. The slope of this plot is the ratio of the two rate constants.

Analytical Techniques

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a non-destructive technique used for real-time monitoring of the concentrations of reactants and products in the gas phase within the smog chamber. It identifies molecules based on their characteristic absorption of infrared radiation at specific vibrational frequencies.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful analytical method for separating and identifying the individual chemical components of a mixture. For the analysis of aldehydes and their degradation products, a derivatization step is often employed to improve volatility and chromatographic separation. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with carbonyl compounds to form stable oximes that are readily analyzed by GC-MS.[2]

Reaction Mechanisms and Visualizations

The atmospheric degradation of this compound proceeds through several distinct pathways, which are visualized below using the DOT language.

Photolysis

The primary photochemical process for E,E-2,4-hexadienal is a reversible photoisomerization to a ketene-type compound.[4] This process does not lead to a net loss of the compound but rather establishes a photostationary state.

Reaction with OH Radicals

The reaction with the hydroxyl (OH) radical is a major atmospheric sink for this compound. The dominant mechanism is the electrophilic addition of the OH radical to one of the carbon-carbon double bonds, forming a radical adduct. This is followed by the addition of molecular oxygen and subsequent reactions. A minor channel involves the abstraction of the aldehydic hydrogen.

References

- 1. Aspects of the kinetics and mechanism of the gas-phase reactions of ozone with conjugated dienes | Semantic Scholar [semanticscholar.org]

- 2. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The atmospheric photolysis of E-2-hexenal, Z-3-hexenal and E,E-2,4-hexadienal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of 2,4-Hexadienal with Amino Acids and Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Hexadienal (B92074), a reactive α,β-unsaturated aldehyde, is a product of lipid peroxidation and is also found in various foods and consumer products. Its electrophilic nature drives its reactivity towards nucleophilic residues in amino acids and proteins, leading to a range of cytotoxic and signaling effects. This technical guide provides a comprehensive overview of the core principles governing these reactions, their biological implications, and the experimental methodologies used for their investigation.

Introduction

This compound is an organic compound with the formula C₆H₈O. It is a colorless liquid with a characteristic odor and is known for its reactivity.[1] As a product of the auto-oxidation of polyunsaturated fatty acids, it is present in various cooked foods.[1] Due to its conjugated double bonds and an aldehyde functional group, this compound is a potent electrophile that readily reacts with biological nucleophiles, primarily the side chains of specific amino acid residues in proteins. This reactivity is the basis for its biological effects, which range from enzyme inactivation and cytotoxicity to the modulation of critical cellular signaling pathways.[1] Understanding the chemistry of these interactions is crucial for researchers in toxicology, food science, and drug development.

Chemical Reactivity of this compound with Amino Acids

The primary reactions of this compound with amino acids involve its α,β-unsaturated aldehyde moiety. The nucleophilic side chains of cysteine, lysine (B10760008), and histidine are the principal targets for adduction.

Michael Addition

The conjugated double bond system in this compound makes it susceptible to nucleophilic attack via a Michael (1,4-conjugate) addition. The thiol group of cysteine is a particularly strong nucleophile and readily participates in this reaction. The imidazole (B134444) ring of histidine and the ε-amino group of lysine can also undergo Michael addition, although generally at a slower rate.

Schiff Base Formation

The aldehyde functional group of this compound can react with the primary amino group of lysine residues to form a Schiff base (an imine). This reaction is reversible, but the resulting Schiff base can undergo further reactions, such as reduction or intramolecular cyclization, to form stable adducts.

Biological Consequences of Protein Modification

The covalent modification of proteins by this compound can lead to a variety of biological effects, including cytotoxicity, enzyme inhibition, and the modulation of signaling pathways.

Cytotoxicity

This compound has been shown to be cytotoxic to various cell types.[1] This toxicity is attributed to multiple factors, including the disruption of membrane integrity, the depletion of intracellular glutathione, and the induction of oxidative stress.[1]

| Cell Line | Concentration | Effect | Reference |

| Murine ascites sarcoma BP8 cells | 0.01 mM | ~50% cytotoxicity | [1] |

| Murine ascites sarcoma BP8 cells | 0.1 mM | 100% cytotoxicity | [1] |

| Murine ascites sarcoma BP8 cells | 1.0 mM | 100% cytotoxicity | [1] |

| Human lung fibroblasts | 25 mM (30 min) | 20% increase in membrane permeability | [1] |

| Isolated hamster brown fat cells | 0.1 mM | 20% inhibition of non-adrenaline-induced oxidative metabolism | [1] |

| Isolated hamster brown fat cells | 1.0 mM | 100% inhibition of non-adrenaline-induced oxidative metabolism | [1] |

Enzyme Inhibition

The adduction of this compound to critical amino acid residues in enzymes can lead to their inactivation. Enzymes with cysteine, histidine, or lysine residues in their active sites are particularly susceptible.

| Enzyme | Effect | Reference |

| O⁶-methylguanine–DNA methyltransferase | Inhibition | [1] |

| Microsomal glucose-6-phosphatase | Inhibition | [1] |

| Cytochrome P450 | Inhibition | [1] |

| Aminopyrine demethylase | Inhibition | [1] |

| Adenylate cyclase | Inhibition | [1] |

| Aldo-keto reductase family 1 B10 protein | Michaelis-Menten kinetics value of 96 μM for reduction | [1] |

Modulation of Signaling Pathways

This compound, as an electrophile, can activate cellular stress response pathways.

The Keap1-Nrf2 pathway is a primary sensor of oxidative and electrophilic stress. Electrophiles like this compound can modify reactive cysteine residues on Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2 induces the expression of a battery of antioxidant and detoxification enzymes.

Experimental Protocols

Investigating the reactivity of this compound with proteins requires a combination of biochemical and analytical techniques.

Analysis of Protein Adducts by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for identifying and characterizing protein modifications.

Protocol Outline:

-

Incubation: Incubate the protein of interest with this compound under controlled conditions (e.g., specific buffer, temperature, and time).

-

Removal of Excess Aldehyde: Remove unreacted this compound by dialysis or gel filtration.

-

Proteolytic Digestion: Digest the adducted protein into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis:

-

Separate the peptides by reverse-phase liquid chromatography.

-

Analyze the eluted peptides by mass spectrometry to determine their mass-to-charge ratio.

-

Select peptides with mass shifts corresponding to the addition of a this compound molecule for fragmentation (tandem MS).

-

Analyze the fragment ions to determine the amino acid sequence and pinpoint the site of modification.

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol Outline:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the cytotoxic effect of this compound.

Western Blot for Nrf2 Nuclear Translocation

This protocol is used to assess the activation of the Keap1-Nrf2 pathway by observing the translocation of Nrf2 to the nucleus.

Protocol Outline:

-

Cell Treatment: Treat cells with this compound for various time points.

-

Cell Lysis and Fractionation: Lyse the cells and separate the cytoplasmic and nuclear fractions.

-

Protein Quantification: Determine the protein concentration of each fraction.

-

SDS-PAGE and Western Blotting:

-

Separate the proteins from the cytoplasmic and nuclear fractions by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with a primary antibody specific for Nrf2.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate.

-

-

Analysis: An increase in the Nrf2 signal in the nuclear fraction following treatment with this compound indicates pathway activation. Loading controls (e.g., β-actin for the cytoplasm and Lamin B1 for the nucleus) should be used to ensure equal protein loading.

Conclusion

This compound is a reactive aldehyde that can significantly impact cellular function through its covalent modification of proteins. The primary mechanisms of reaction, Michael addition and Schiff base formation, target nucleophilic amino acid residues, leading to altered protein structure and function. The resulting cytotoxicity, enzyme inhibition, and modulation of signaling pathways highlight the importance of understanding the reactivity of this compound. The experimental protocols outlined in this guide provide a framework for researchers to investigate the intricate interactions between this compound and biological systems, which is essential for advancing our knowledge in toxicology, disease pathogenesis, and the development of novel therapeutic strategies.

References

Physical and chemical properties of sorbic aldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, experimental protocols, and biological significance of sorbic aldehyde, also known as (2E,4E)-2,4-Hexadienal. This α,β-unsaturated aldehyde is a key molecule in various industrial applications and a significant compound in the study of lipid peroxidation and cellular metabolism.

Core Physical and Chemical Properties

Sorbic aldehyde is a reactive organic compound with the chemical formula C₆H₈O.[1][2] It is recognized for its characteristic sweet, green, and citrus-like aroma.[1] The majority of its commercial form is the trans,trans isomer.[3]

Physical Properties

The key physical characteristics of sorbic aldehyde are summarized in the table below, providing a compiled reference for laboratory and research applications.

| Property | Value | References |

| IUPAC Name | (2E,4E)-hexa-2,4-dienal | [4] |

| Synonyms | Sorbic aldehyde, Sorbaldehyde, trans,trans-2,4-Hexadienal | [1][4] |

| CAS Number | 142-83-6 | [1][4] |

| Molecular Formula | C₆H₈O | [1] |

| Molecular Weight | 96.13 g/mol | [1][4] |

| Appearance | Yellowish liquid | [4] |

| Odor | Pungent, sweet-green, citrusy, fruity | [1][5] |

| Boiling Point | 174 °C (at 760 mmHg); 69 °C (at 20 mmHg) | [1][4][6] |

| Density | 0.871 g/mL at 25 °C; 0.898 g/mL at 20 °C | [1][4] |

| Refractive Index | n20/D 1.541 | [1][6] |

| Vapor Pressure | 4.81 mmHg at 25 °C | [4] |

| Vapor Density | >1 (vs air) | [1][6] |

| Flash Point | 61.7 °C (143.0 °F) | [7] |

| Solubility | Insoluble in water; soluble in alcohol and oils. | [5] |

Chemical Properties and Reactivity

Sorbic aldehyde's chemical behavior is dictated by its conjugated diene system and the aldehyde functional group, making it a highly reactive molecule.

| Property | Description | References |

| Reactivity | Reacts with strong oxidizing and reducing agents. The conjugated double bonds are susceptible to addition reactions, such as the Diels-Alder reaction. | [5][6][8] |

| Stability | Can undergo rapid isomerization when exposed to atmospheric conditions. It is commercially supplied with stabilizers like α-tocopherol to prevent oxidation. | [3][6] |

| Oxidation | As an aldehyde, it can be oxidized to its corresponding carboxylic acid, sorbic acid ((2E,4E)-hexa-2,4-dienoic acid). This is a key reaction as sorbic aldehyde is used as a raw material for sorbic acid production. | [3][9] |

| Reduction | The aldehyde group can be selectively reduced to a primary alcohol, sorbyl alcohol (2,4-hexadien-1-ol), using reducing agents like sodium borohydride (B1222165). | [10][11] |

| Polymerization | The reactive double bonds allow sorbic aldehyde to be used as a monomer in polymerization reactions to enhance material properties. | [8] |

Experimental Protocols

This section details methodologies for the synthesis and analysis of sorbic aldehyde, crucial for its application in research and development.

Synthesis of Sorbic Aldehyde via Reduction of Sorbic Acid

Sorbic aldehyde can be synthesized in the laboratory by the controlled reduction of sorbic acid. A common method involves the formation of a mixed acid anhydride (B1165640) intermediate, which is then reduced using a mild reducing agent like sodium borohydride (NaBH₄). This two-step approach prevents the over-reduction of the carboxylic acid directly to the alcohol.[10][12]

Methodology:

-

Activation of Sorbic Acid:

-

Dissolve sorbic acid (1.0 equivalent) and triethylamine (B128534) (1.0 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to a temperature between -10 °C and 0 °C.

-

Slowly add a chloroformate ester, such as ethyl chloroformate (1.0 equivalent), dropwise to the solution while maintaining the low temperature.

-

Stir the mixture for approximately 30 minutes to form the mixed acid anhydride intermediate.[10]

-

-

Reduction of the Intermediate:

-

In a separate flask, prepare a suspension of sodium borohydride (NaBH₄) (approx. 1.2 equivalents to favor aldehyde formation) in THF.[10]

-

Add the NaBH₄ suspension dropwise to the solution containing the mixed acid anhydride, while carefully maintaining the reaction temperature between -10 °C and 5 °C.[10] Controlling the temperature and the stoichiometry of NaBH₄ is critical to minimize the formation of the corresponding alcohol (sorbyl alcohol).[10][11]

-

Allow the reaction to proceed for several hours, monitoring its progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by slowly adding a dilute acid, such as 10% hydrochloric acid, until the excess NaBH₄ is neutralized.

-

Perform a liquid-liquid extraction using an organic solvent like diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate the solvent under reduced pressure.

-

The resulting crude product, a mixture of sorbic aldehyde and sorbyl alcohol, can be purified by fractional distillation under reduced pressure or by column chromatography.[10]

-

Analysis of Sorbic Aldehyde by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of aldehydes. For α,β-unsaturated aldehydes like sorbic aldehyde, reverse-phase HPLC with UV detection is effective. Often, a derivatization step is employed to enhance detection sensitivity and specificity.[13][14][15]

Methodology:

-

Sample Preparation and Derivatization (Optional but Recommended):

-

For complex matrices (e.g., biological samples, food products), extract the sample with a suitable organic solvent like acetonitrile (B52724) or methanol.

-

To enhance UV detection, derivatize the aldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This involves passing the sample through a DNPH-coated silica (B1680970) SPE cartridge or reacting it with an acidic solution of DNPH. The reaction forms a stable, yellow-to-orange colored hydrazone derivative that absorbs strongly in the UV range.[15]

-

Elute the DNPH derivative from the SPE cartridge with acetonitrile.

-

-

HPLC Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.[15]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly employed. A typical starting condition could be 65:35 acetonitrile:water.[15]

-

Flow Rate: A standard flow rate is 1.0 mL/min.[15]

-

Detection: Use a UV detector set to the maximum absorbance wavelength of the analyte. For DNPH derivatives, this is typically around 360 nm.[15] For underivatized sorbic aldehyde, detection can be performed around 254 nm.

-

Injection Volume: 20 µL.[15]

-

-

Quantification:

-

Prepare a calibration curve using standards of sorbic aldehyde (or its DNPH derivative) of known concentrations.

-

Analyze the samples and quantify the amount of sorbic aldehyde by comparing the peak area to the calibration curve. An internal standard can be used for improved accuracy.

-

Biological Significance and Pathways

Sorbic aldehyde is not merely an industrial chemical; it is also a naturally occurring compound formed during the auto-oxidation of polyunsaturated fatty acids like linoleic acid.[2][3][5] This process is relevant in food chemistry, contributing to the flavor profile of cooked or stored foods, and in biology as a product of lipid peroxidation, a key event in cellular oxidative stress.[2][5]

Metabolism and Cytotoxicity

Within biological systems, sorbic aldehyde is metabolized primarily by aldehyde dehydrogenase (ALDH) enzymes, which oxidize it to the less reactive sorbic acid.[4] However, as a reactive α,β-unsaturated aldehyde, it can exert cytotoxic effects before being detoxified. Its reactivity with nucleophiles means it can form adducts with cellular macromolecules like proteins and DNA.[3] Studies have indicated that 2,4-hexadienal (B92074) can induce oxidative DNA damage and its cytotoxicity has been linked to its ability to decrease the fluidity of cell membranes.[3][16] Some research also points to potential anti-cancer properties, where it may inhibit the growth of certain cancer cells.[8]

Visualizations

The following diagrams illustrate key experimental and logical workflows related to sorbic aldehyde.

Caption: Workflow for the synthesis of sorbic aldehyde from sorbic acid.

Caption: General workflow for the analysis of sorbic aldehyde using HPLC.

References

- 1. trans,trans-2,4-ヘキサジエナール ≥80% | Sigma-Aldrich [sigmaaldrich.com]

- 2. indiamart.com [indiamart.com]

- 3. This compound - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound | C6H8O | CID 637564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. trans,trans-2,4-ヘキサジエナール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 80466-34-8 [thegoodscentscompany.com]

- 8. chemimpex.com [chemimpex.com]

- 9. US3642885A - Isomerization of cis-cis or cis-trans-2 4-hexadienoic acids to sorbic acid - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sorbic Acid by HPLC at AAR Lab [aarlab.com]

- 14. researchgate.net [researchgate.net]

- 15. auroraprosci.com [auroraprosci.com]

- 16. trans,trans-2,4-Hexadienal = 80 142-83-6 [sigmaaldrich.com]

A Comprehensive Technical Guide to 2,4-Hexadienal as a Lipid Peroxidation Biomarker

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 2,4-Hexadienal (B92074)

This compound is an α,β-unsaturated aldehyde that emerges as a natural product from the auto-oxidation of polyunsaturated fatty acids (PUFAs) in both plant and animal tissues[1]. As a secondary product of lipid peroxidation, its presence and concentration in biological systems are indicative of oxidative stress, a state implicated in a multitude of disease pathologies. This guide provides an in-depth exploration of this compound, from its formation and chemical reactivity to its role as a biomarker and the analytical methodologies for its detection.

The Genesis of this compound: A Product of Lipid Peroxidation

Lipid peroxidation is a chain reaction initiated by free radicals that attack and degrade lipids, particularly PUFAs like linoleic acid, which are abundant in cellular membranes[2][3]. This process leads to the formation of unstable lipid hydroperoxides, such as 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE) from linoleic acid[2][3]. These primary products undergo further decomposition, yielding a variety of secondary products, including reactive aldehydes like this compound[2][3].

The formation of this compound is a critical event in the cascade of lipid peroxidation, signifying a progression from initial lipid damage to the generation of cytotoxic and genotoxic molecules.

Chemical Profile and Reactivity

This compound is a colorless liquid with a characteristic sweet, green, and spicy odor[1]. It is commercially available primarily as a mixture of trans,trans and cis,trans isomers[1]. Its chemical structure, featuring a conjugated double bond system and an aldehyde functional group, is the basis for its high reactivity.

| Property | Value | Reference |

| Chemical Formula | C₆H₈O | [4][5] |

| Molar Mass | 96.13 g/mol | [4] |

| IUPAC Name | (2E,4E)-hexa-2,4-dienal | [4] |

| Boiling Point | 174 °C at 15 mm Hg; 76 °C at 30 mm Hg | [1] |

| Solubility | Insoluble in water; soluble in ethanol | [1][6] |

| Vapor Density | >1 (vs air) |

As a direct-acting alkylating agent, this compound readily reacts with nucleophilic groups present in macromolecules such as DNA and proteins[1]. This reactivity is central to its biological effects and its utility as a biomarker of cellular damage.

Pathophysiological Implications of this compound

The high reactivity of this compound underlies its cytotoxic and genotoxic effects. It can induce DNA strand breaks and is mutagenic in bacteria[1]. Furthermore, it has been shown to form adducts with DNA and proteins, which can disrupt cellular function and contribute to the pathogenesis of various diseases[1][7][8]. The formation of DNA adducts, such as crotonaldehyde–deoxyguanosine-2 adducts, has been observed in vivo after exposure to this compound[1].

The National Toxicology Program has classified this compound as a substance that may cause cancer[4]. Studies in experimental animals have provided sufficient evidence for its carcinogenicity[1].

| Study Type | Organism | Route of Administration | Observed Effects | Reference |

| Carcinogenicity | Mice | Gavage | Increased incidence of forestomach squamous-cell papilloma and carcinoma. | [1] |

| Carcinogenicity | Rats | Gavage | Increased incidence of forestomach squamous-cell papilloma. | [1] |

| Genotoxicity | In vitro | Mouse leukemia cells | DNA single-strand breaks. | [1] |

| Genotoxicity | Bacteria | Salmonella typhimurium | Mutagenic. | [1] |

| Hematotoxicity | Mice | Intraperitoneal | Inhibition of ⁵⁹Fe incorporation into erythrocytes, decrease in nucleated bone marrow cells. | [9] |

Impact on Cellular Signaling